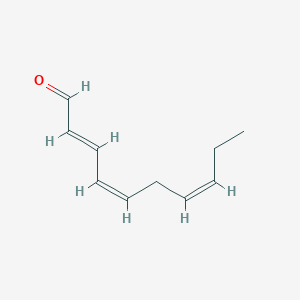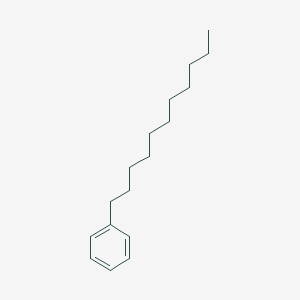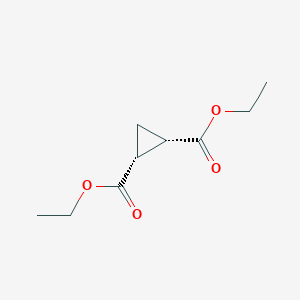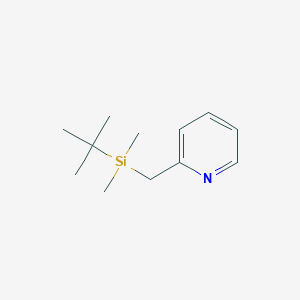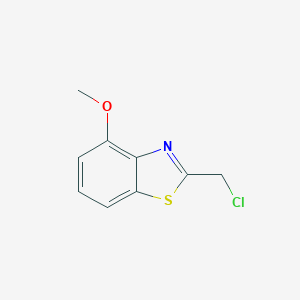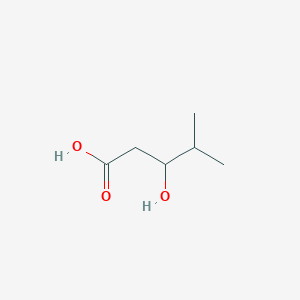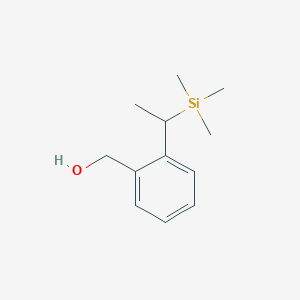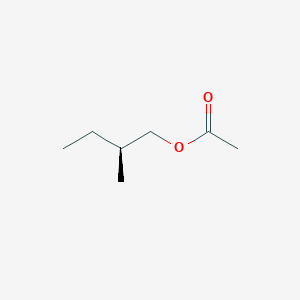
(S)-2-Methylbutyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetates are salts formed by the combination of acetic acid with an alkaline, earthy, metallic or nonmetallic and other base. The term “acetate” refers to the acetate anion and compounds that contain the acetate anion .
Synthesis Analysis
The synthesis of acetates often involves the reaction of acetic acid with a base. For example, the reaction of acetic acid with sodium bicarbonate (baking soda) would produce sodium acetate, water, and carbon dioxide .Molecular Structure Analysis
The molecular structure of acetates involves the acetate anion, which consists of two oxygen atoms, a carbon atom, and three hydrogen atoms. The carbon atom forms a single bond with one of the oxygen atoms and a double bond with the other. The single-bonded oxygen atom also bonds with a hydrogen atom .Chemical Reactions Analysis
Acetates can undergo a variety of chemical reactions. For example, when heated, some acetates decompose to produce a metal oxide and acetic acid. They can also react with strong acids to produce acetic acid .Physical And Chemical Properties Analysis
Acetates can have a variety of physical and chemical properties depending on the specific compound. For example, sodium acetate is a white crystalline powder that is very soluble in water .Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
6493-92-1 |
|---|---|
Nom du produit |
(S)-2-Methylbutyl acetate |
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
[(2S)-2-methylbutyl] acetate |
InChI |
InChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3/t6-/m0/s1 |
Clé InChI |
XHIUFYZDQBSEMF-LURJTMIESA-N |
SMILES isomérique |
CC[C@H](C)COC(=O)C |
SMILES |
CCC(C)COC(=O)C |
SMILES canonique |
CCC(C)COC(=O)C |
Autres numéros CAS |
6493-92-1 |
Pureté |
95% min. |
Synonymes |
2S-Methylbutyl acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



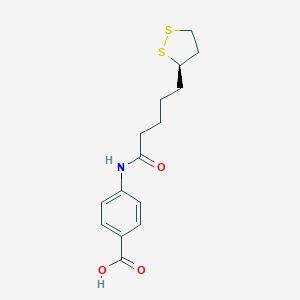
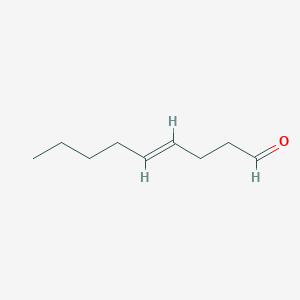
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)
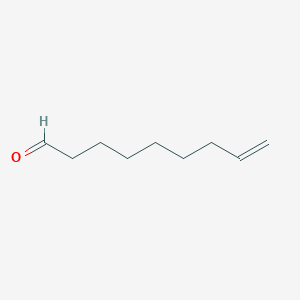
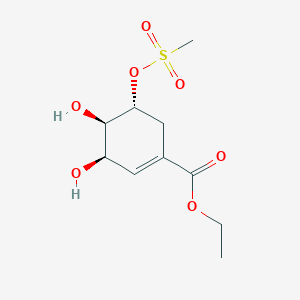
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)

